molecular formula C21H22N4O2 B4462612 TRANS-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]-N-3-PYRIDINYLCYCLOHEXANECARBOXAMIDE

TRANS-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]-N-3-PYRIDINYLCYCLOHEXANECARBOXAMIDE

Cat. No.: B4462612
M. Wt: 362.4 g/mol
InChI Key: NOXFZZHRZRFIEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TRANS-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]-N-3-PYRIDINYLCYCLOHEXANECARBOXAMIDE is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRANS-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]-N-3-PYRIDINYLCYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the reaction of anthranilic acid with acyl or aroyl chlorides in the presence of a base such as pyridine . This forms the quinazolinone ring, which is then further functionalized to introduce the pyridinyl and cyclohexanecarboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

TRANS-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]-N-3-PYRIDINYLCYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .

Mechanism of Action

The mechanism of action of TRANS-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]-N-3-PYRIDINYLCYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets within cells. The quinazolinone core is known to inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to its therapeutic effects .

Properties

IUPAC Name

4-[(4-oxoquinazolin-3-yl)methyl]-N-pyridin-3-ylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c26-20(24-17-4-3-11-22-12-17)16-9-7-15(8-10-16)13-25-14-23-19-6-2-1-5-18(19)21(25)27/h1-6,11-12,14-16H,7-10,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXFZZHRZRFIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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TRANS-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]-N-3-PYRIDINYLCYCLOHEXANECARBOXAMIDE
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TRANS-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]-N-3-PYRIDINYLCYCLOHEXANECARBOXAMIDE
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TRANS-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]-N-3-PYRIDINYLCYCLOHEXANECARBOXAMIDE
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TRANS-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]-N-3-PYRIDINYLCYCLOHEXANECARBOXAMIDE
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TRANS-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]-N-3-PYRIDINYLCYCLOHEXANECARBOXAMIDE
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TRANS-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]-N-3-PYRIDINYLCYCLOHEXANECARBOXAMIDE

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